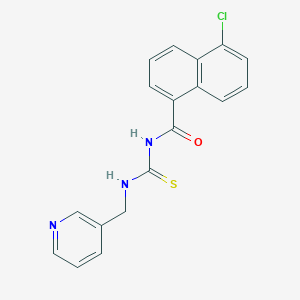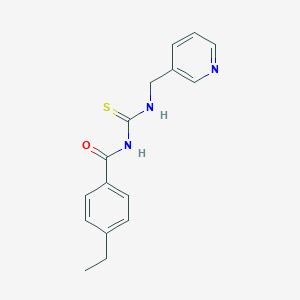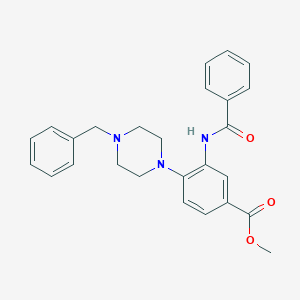![molecular formula C22H22N2O4S B250960 N-{2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250960.png)
N-{2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as MPPT, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in regulating the release of glutamate in the brain. MPPT has potential applications in the treatment of various neurological disorders, such as anxiety, depression, and schizophrenia.
Mécanisme D'action
N-{2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide acts as a selective antagonist of the mGluR7 receptor, which is involved in regulating the release of glutamate in the brain. By blocking the activity of this receptor, N-{2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide reduces the release of glutamate, which can lead to a reduction in anxiety, depression, and schizophrenia-like behaviors.
Biochemical and physiological effects:
N-{2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in promoting the growth and survival of neurons. N-{2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to increase levels of GABA, a neurotransmitter that is involved in regulating anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its specificity for the mGluR7 receptor. This allows researchers to selectively target this receptor and study its role in various neurological disorders. However, one limitation of using N-{2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-{2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. One area of interest is the development of more potent and selective mGluR7 antagonists. Another area of interest is the investigation of the role of mGluR7 in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in exploring the potential use of N-{2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide in combination with other drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N-{2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide involves several steps, including the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride, which is then reacted with 2-amino-4-methoxyphenol to form 2-methoxy-4-[(4-propoxybenzoyl)amino]phenol. This compound is then reacted with thiophene-2-carboxylic acid chloride to form N-{2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide.
Applications De Recherche Scientifique
N-{2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied in preclinical models for its potential use in the treatment of various neurological disorders. Studies have shown that N-{2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. N-{2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have antipsychotic effects in animal models of schizophrenia.
Propriétés
Formule moléculaire |
C22H22N2O4S |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
N-[2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H22N2O4S/c1-3-12-28-17-9-6-15(7-10-17)21(25)23-16-8-11-18(19(14-16)27-2)24-22(26)20-5-4-13-29-20/h4-11,13-14H,3,12H2,1-2H3,(H,23,25)(H,24,26) |
Clé InChI |
QMMGVMCYODUREO-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(5-bromopyridin-2-yl)carbamothioyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B250879.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethylbenzamide](/img/structure/B250887.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B250889.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250890.png)
![5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B250891.png)
![5-bromo-2-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B250892.png)

![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250895.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B250896.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B250898.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B250899.png)
![Dimethyl 5-[(3,5-dichloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B250900.png)